Edelfosine Edelfosine Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.
Brand Name: Vulcanchem
CAS No.: 77286-66-9
VCID: VC0004600
InChI: InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Molecular Formula: C27H58NO6P
Molecular Weight: 523.7 g/mol

Edelfosine

CAS No.: 77286-66-9

Cat. No.: VC0004600

Molecular Formula: C27H58NO6P

Molecular Weight: 523.7 g/mol

* For research use only. Not for human or veterinary use.

Edelfosine - 77286-66-9

CAS No. 77286-66-9
Molecular Formula C27H58NO6P
Molecular Weight 523.7 g/mol
IUPAC Name [(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1
Standard InChI Key MHFRGQHAERHWKZ-HHHXNRCGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC
SMILES CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Canonical SMILES CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Appearance Assay:≥98%A lyophilized powder

Chemical Structure and Physicochemical Properties

Edelfosine (C27H58NO6P; molecular weight 523.72 g/mol) features an ether-linked octadecyl chain at the sn-1 position, a methoxy group at sn-2, and a phosphocholine headgroup at sn-3 . This configuration confers stability against phospholipase degradation while enabling selective partitioning into lipid rafts—cholesterol-rich membrane microdomains critical for survival signaling in cancer cells . X-ray diffraction studies reveal that edelfosine adopts a conical molecular shape, promoting non-bilayer phases in membranes that may disrupt raft-dependent processes like growth factor receptor clustering .

Table 1: Key Physicochemical Properties of Edelfosine

PropertyValue/DescriptionSource
CAS Number77286-66-9
LogP (Octanol-Water)8.3 ± 0.5 (Predicted)
Plasma Protein Binding>95% (Albumin-mediated)
Half-life (Human)18-24 hours (Oral administration)
Bioavailability60-70% (Oral); 85-90% (Intravenous)

Mechanisms of Antineoplastic Action

Plasma Membrane Targeting and Apoptosis Induction

Edelfosine’s primary mechanism involves selective accumulation in tumor cell membranes, where it inhibits pro-survival pathways and activates extrinsic apoptosis. At concentrations as low as 1 μM, edelfosine induces Fas/CD95 receptor clustering in lipid rafts, facilitating death-inducing signaling complex (DISC) formation and caspase-8 activation . Concurrently, it suppresses the PI3K/Akt pathway—a key driver of tumor cell survival—by reducing Akt phosphorylation at Ser473 . In androgen-sensitive LNCaP prostate cancer cells, this dual action synergizes with androgen deprivation, achieving 85% apoptosis rates versus 40% with either treatment alone .

Ion Channel Modulation

Recent studies identified the SK3/KCa2.3 potassium channel as a novel edelfosine target. In MDA-MB-435s breast cancer cells, 1 μM edelfosine inhibited SK3-mediated membrane hyperpolarization, reducing calcium influx and impairing migration by 72% . Proteinase K digestion assays confirmed that edelfosine binds SK3 extracellular domains, altering calcium sensitivity without blocking apamin binding sites . SK3 knockdown abolished edelfosine’s anti-migratory effects, validating channel specificity .

Metabolic Reprogramming

Stable isotope-resolved metabolomics in Jurkat T-cells revealed edelfosine’s dose-dependent metabolic effects:

  • Low doses (0.5 μg/mL): Increased TCA cycle flux (1.8-fold) and anaplerotic pyruvate carboxylation, elevating ATP production for stress adaptation .

  • High doses (2 μg/mL): Induced ROS overproduction (2.5-fold vs. control) via mitochondrial electron transport chain uncoupling, triggering intrinsic apoptosis .
    Edelfosine also diverted ribose-5-phosphate from nucleotide synthesis to the pentose phosphate pathway, depleting purine pools essential for tumor proliferation .

Preclinical Efficacy Across Tumor Models

Table 2: Edelfosine Antitumor Activity in Preclinical Studies

Tumor TypeModel SystemKey FindingsSource
Ovarian CancerSKOV-3 Xenografts68% tumor volume reduction (20 mg/kg IP)
Non-Small Cell Lung CancerA549 CellsIC50 = 3.2 μM (72h treatment)
Multiple MyelomaRPMI-8226 CellsSynergy with bortezomib (CI = 0.32)
Castration-Resistant Prostate CancerLNCaP XenograftsPSA reduction: 84% (Edelfosine + AD vs. 47% AD alone)

In vivo biodistribution studies using 14C-labeled edelfosine demonstrated 5.3-fold higher accumulation in breast tumor tissue versus adjacent muscle, with prolonged retention (>96 hours) due to reduced phospholipase-mediated degradation .

Clinical Trial Outcomes

Phase II Trials in Solid Tumors

A multicenter Phase II trial (n=116) evaluated oral edelfosine in advanced NSCLC :

  • Dosing: 300 mg/day escalating to 900 mg/day over 4 weeks

  • Response: 2 partial remissions (2.5%), 68 stable disease (84%)

  • Median Survival: 244 days (responders) vs. 199 days (intent-to-treat)

  • Toxicity: Grade I/II gastrointestinal events (67% patients), no hematological toxicity

Notably, 46/68 patients with stable disease had documented tumor progression pre-treatment, suggesting edelfosine halted disease advancement .

Hematological Malignancies

In a Phase I/II bone marrow purging trial (n=22), edelfosine (10 μM for 24h) eliminated 99.3% of leukemic blasts from autografts without damaging CD34+ stem cells . All patients engrafted successfully, with 18-month relapse-free survival of 64% versus 41% in historical controls .

Combination Therapy Strategies

Synergy with Cytotoxic Agents

Edelfosine enhances cisplatin efficacy in ovarian cancer models through lipid raft-mediated drug retention. Pre-treatment with 5 μM edelfosine increased intracellular cisplatin accumulation by 3.1-fold, reducing IC50 from 12.4 μM to 4.7 μM .

Hormonal Therapy Integration

In LNCaP prostate xenografts, edelfosine (20 mg/kg) combined with androgen deprivation reduced tumor volume by 89% versus 52% for monotherapy . Mechanistically, edelfosine downregulated androgen receptor (AR) expression 4.2-fold and induced ATF3—a transcriptional AR repressor .

Emerging Non-Oncological Applications

Antiviral Activity

Edelfosine inhibits HIV-1 entry by disrupting lipid raft-dependent CD4-CXCR4 interactions. In PBMCs, 5 μM edelfosine reduced viral p24 production by 98% without cytotoxicity .

Autoimmune Disease Modulation

Preliminary data suggest edelfosine induces apoptosis in autoreactive B-cells. In a murine lupus model, weekly 10 mg/kg edelfosine decreased anti-dsDNA antibodies by 74% and prolonged survival from 22 to 38 weeks .

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